molecular formula C13H18Cl2N2 B13661429 6-(Piperidin-4-yl)-1H-indole dihydrochloride

6-(Piperidin-4-yl)-1H-indole dihydrochloride

Cat. No.: B13661429
M. Wt: 273.20 g/mol
InChI Key: VUYWLMGNJLFGFQ-UHFFFAOYSA-N
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Description

6-(Piperidin-4-yl)-1H-indole dihydrochloride is a chemical compound that features a piperidine ring attached to an indole structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The presence of both the piperidine and indole moieties in its structure suggests that it may exhibit unique biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-yl)-1H-indole dihydrochloride typically involves the formation of the indole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring. Subsequently, the piperidine ring is introduced through nucleophilic substitution or other suitable reactions.

For example, a synthetic route may involve the reaction of piperidine-4-carboxylic acid with an indole precursor under specific conditions to yield the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic pathway chosen .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-yl)-1H-indole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indole or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the indole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .

Scientific Research Applications

6-(Piperidin-4-yl)-1H-indole dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as binding to specific receptors or enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)-1H-indole dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Piperidin-4-yl)-1H-indole dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the indole and piperidine moieties. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H18Cl2N2

Molecular Weight

273.20 g/mol

IUPAC Name

6-piperidin-4-yl-1H-indole;dihydrochloride

InChI

InChI=1S/C13H16N2.2ClH/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13;;/h1-2,5,8-10,14-15H,3-4,6-7H2;2*1H

InChI Key

VUYWLMGNJLFGFQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)C=CN3.Cl.Cl

Origin of Product

United States

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